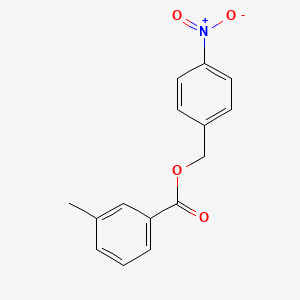![molecular formula C20H14BrClN2O2S B11552698 O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11552698.png)
O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C14H10BrClN2OS. It is known for its unique structural features, which include a bromophenyl group, a chlorophenyl group, and a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE typically involves the condensation of 4-bromophenyl isothiocyanate with 4-chlorobenzoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or toluene, and requires careful temperature regulation to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways and inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE
- N-[(4-BROMOPHENYL)CARBAMOTHIOYL]BENZAMIDE
Uniqueness
Compared to similar compounds, 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE stands out due to its unique combination of bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H14BrClN2O2S |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
O-[4-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C20H14BrClN2O2S/c21-14-3-7-17(8-4-14)24-20(27)26-18-11-1-13(2-12-18)19(25)23-16-9-5-15(22)6-10-16/h1-12H,(H,23,25)(H,24,27) |
InChI Key |
FDJVLZIFNJHCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)OC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11552618.png)
![2'-Ethyl-3-[(phenyloxamoyl)hydrazono]butyranilide](/img/structure/B11552623.png)
![N-[(1Z)-1-{N'-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11552626.png)
![3-(4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11552629.png)
![4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11552634.png)
![4-(decyloxy)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B11552636.png)

![N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552644.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11552650.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552658.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11552686.png)
![N-cyclododecyl-N'-[4-(decyloxy)phenyl]urea](/img/structure/B11552689.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11552702.png)
